BenchChemオンラインストアへようこそ!

VER-82576

Hsp90 inhibitor selectivity Grp94 inhibition Trap-1 inhibition

Select VER-82576 (NVP-BEP800) for robust preclinical oncology studies requiring a fully synthetic, orally bioavailable Hsp90β inhibitor. It provides >70-fold selectivity over Grp94 and Trap-1, minimizing confounding inhibition of endoplasmic reticulum and mitochondrial chaperones—a critical advantage over NVP-AUY922. Consistent, reproducible pharmacokinetics are ensured by a 42% oral bioavailability in rats, an absence of natural product formulation challenges, and demonstrated in vivo tumor regression in BT-474 xenografts. Its validated selectivity profile (IC50 >10 μM against 20+ kinases) makes it a reliable tool compound for target validation and radiosensitization research.

Molecular Formula C21H23Cl2N5O2S
Molecular Weight 480.4 g/mol
CAS No. 847559-80-2
Cat. No. B1683998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVER-82576
CAS847559-80-2
SynonymsNVP BEP800;  NVP-BEP 800;  NVP BEP-800;  BEP-800;  BEP800;  BEP 800.
Molecular FormulaC21H23Cl2N5O2S
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4
InChIInChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27)
InChIKeyWJUNQSYQHHIVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VER-82576 (NVP-BEP800) HSP90β Inhibitor for Preclinical Oncology Research


VER-82576 (CAS 847559-80-2, also known as NVP-BEP800) is a fully synthetic, orally bioavailable small molecule that acts as a potent and selective ATP-competitive inhibitor of the N-terminal ATP-binding pocket of heat shock protein 90β (Hsp90β) [1][2]. The compound is a thieno[2,3-d]pyrimidine derivative with a molecular weight of 480.41 g/mol . VER-82576 exhibits >70-fold selectivity for Hsp90β over the related family members Grp94 and Trap-1 . It has been characterized in multiple preclinical tumor models and demonstrates nanomolar antiproliferative activity across a panel of human cancer cell lines .

VER-82576 (NVP-BEP800): Why HSP90 Inhibitor Substitution Risk Exists Without Comparative Data


Although multiple Hsp90 inhibitors share a common ATP-competitive mechanism, direct substitution among compounds within this class is not scientifically justified without comparative performance data. VER-82576 distinguishes itself from earlier-generation ansamycin-based inhibitors (e.g., geldanamycin, 17-AAG) through its fully synthetic scaffold, which confers improved oral bioavailability and a distinct selectivity profile [1]. Compared to its development-stage analog NVP-AUY922, VER-82576 exhibits a different selectivity window for the endoplasmic reticulum (Grp94) and mitochondrial (Trap-1) paralogs, which may influence off-target cellular effects [2]. The quantitative evidence presented below demonstrates specific, measurable differences in potency, selectivity, and pharmacokinetic behavior that directly impact experimental design and compound selection in preclinical oncology research.

VER-82576 (NVP-BEP800): Quantifiable Differentiation vs. NVP-AUY922, 17-AAG, and Geldanamycin


VER-82576 vs. NVP-AUY922: Differential Selectivity for Grp94 and Trap-1 Paralogs

In a direct head-to-head competitive binding fluorescence polarization assay, VER-82576 (NVP-BEP800) and NVP-AUY922 were evaluated for inhibition of Hsp90β, Grp94, and Trap-1. VER-82576 demonstrated significantly weaker inhibition of Grp94 (IC50 = 4.1 ± 1.1 μM) and Trap-1 (IC50 = 5.5 ± 0.48 μM) compared to NVP-AUY922 (Grp94 IC50 = 0.54 ± 0.029 μM; Trap-1 IC50 = 0.85 ± 0.004 μM) [1]. The quantified difference in selectivity window is >7.6-fold for Grp94 and >6.5-fold for Trap-1, indicating that VER-82576 is a more cytosolic Hsp90β-selective inhibitor than NVP-AUY922.

Hsp90 inhibitor selectivity Grp94 inhibition Trap-1 inhibition paralog selectivity

VER-82576 Cellular Antiproliferative Potency in Breast Cancer Cell Lines

VER-82576 (NVP-BEP800) demonstrates nanomolar antiproliferative activity across a panel of breast cancer cell lines. In BT-474 cells, VER-82576 exhibits a GI50 of 53 nM, which is comparable to the published GI50 for 17-AAG (tanespimycin) in the same cell line (5–6 nM, a 9–11-fold difference) but significantly more potent than geldanamycin (mean GI50 of 180 nM across 60 cell lines) [1][2][3]. Across seven breast cancer lines, VER-82576 GI50 values range from 53 nM to 190 nM, with an average GI50 of 120 nM [1].

breast cancer GI50 antiproliferative BT-474 SK-BR-3

VER-82576 Oral Bioavailability in Preclinical Models

VER-82576 (NVP-BEP800) exhibits oral bioavailability (F) of 42% in Sprague-Dawley rats following a 20 mg/kg oral dose compared to a 5 mg/kg intravenous dose . This is a substantial improvement over the natural product geldanamycin, which is known to have poor oral bioavailability due to its benzoquinone ansamycin structure [1]. The fully synthetic scaffold of VER-82576 enables this favorable pharmacokinetic profile, supporting its use in oral dosing regimens for in vivo efficacy studies.

oral bioavailability pharmacokinetics rat ADME

VER-82576 Selectivity Against Kinase Panel and GHKL ATPases

In selectivity profiling, VER-82576 (NVP-BEP800) was tested against a panel of 20 protein kinases and demonstrated IC50 values >10 μM, indicating >170-fold selectivity for Hsp90β over these kinases [1]. Furthermore, at a concentration of 10 μM, VER-82576 showed minimal inhibition of the closely related GHKL ATPase family member topoisomerase II, as well as structurally unrelated ATPases [1]. This selectivity profile is comparable to other optimized synthetic Hsp90 inhibitors but provides a quantifiable benchmark for off-target risk assessment in biochemical and cellular assays.

kinase selectivity off-target profiling GHKL ATPase selectivity panel

VER-82576 (NVP-BEP800): Recommended Preclinical Applications Based on Differentiated Properties


In Vivo Efficacy Studies Requiring Oral Dosing in Rodent Xenograft Models

VER-82576's 42% oral bioavailability in rats and demonstrated tumor regression in BT-474 breast cancer xenografts [1] make it a suitable tool for chronic oral dosing studies. The compound's synthetic scaffold eliminates formulation challenges associated with natural product inhibitors, enabling consistent and reproducible PK profiles across studies.

Experiments Requiring Cytosolic Hsp90β Selectivity with Reduced Grp94/Trap-1 Engagement

When experimental design demands minimal perturbation of endoplasmic reticulum (Grp94) or mitochondrial (Trap-1) Hsp90 paralogs, VER-82576 offers a >70-fold selectivity window over these family members, whereas NVP-AUY922 shows only ~25–40-fold selectivity [2]. This property is particularly relevant for studies investigating compartment-specific chaperone functions or off-target toxicities linked to Grp94 inhibition.

Combination Studies with DNA-Damaging Agents

VER-82576 has been shown to enhance DNA damage and delay repair kinetics when combined with ionizing radiation in SNB19 glioblastoma cells . This evidence supports its use in radiosensitization studies or combination therapy investigations where Hsp90 inhibition is hypothesized to potentiate the effects of DNA-damaging chemotherapeutics.

Biochemical and Cellular Assays Requiring Defined Kinase Selectivity

With IC50 values >10 μM against a panel of 20 protein kinases [3], VER-82576 provides a well-characterized selectivity baseline, making it a reliable tool compound for validating Hsp90-dependent phenotypes without confounding kinase off-target effects. This is critical for target validation studies in oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for VER-82576

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.